Although the provided abstracts do not specifically detail the synthesis of 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone, they provide insights into the synthesis of related compounds. One study describes the synthesis of deoxamuscarine analogs, which share structural similarities with the target compound []. The synthesis involved replacing the hydroxy group of deoxamuscarine with an oxime moiety. This resulted in a compound with high muscarinic receptor affinity and efficacy. Another study focuses on the synthesis of substituted lactams and amides as potential anticonvulsants []. This research highlights the importance of structural modifications in achieving desired biological activities.
1-(2-Cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone is a BACE-1 inhibitor []. BACE-1 plays a crucial role in the amyloidogenic pathway by cleaving amyloid precursor protein (APP) to generate amyloid-beta peptides. By inhibiting BACE-1, this compound potentially reduces the production of amyloid-beta peptides, thereby potentially mitigating the development of Alzheimer's disease.
1-(2-Cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone is primarily investigated for its potential as a therapeutic agent for Alzheimer's disease due to its BACE-1 inhibitory activity []. Reducing amyloid-beta peptide production through BACE-1 inhibition is a prominent target for Alzheimer's disease drug development.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: